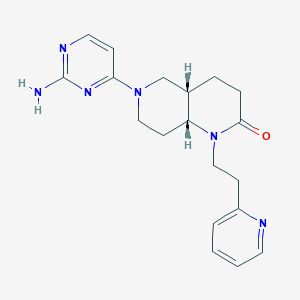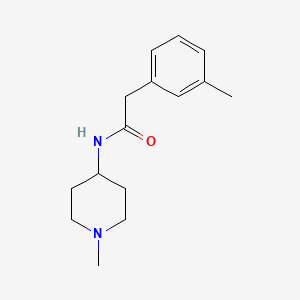![molecular formula C17H20N2O3S B5323974 N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5323974.png)
N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide is a chemical compound with the molecular formula C16H20N2O3S It is known for its unique structure, which includes a dimethylsulfamoyl group attached to a phenyl ring, and a dimethylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-(dimethylsulfamoyl)aniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets within proteins, further modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(dimethylsulfamoyl)phenyl]acetamide
- N-[4-(dimethylsulfamoyl)phenyl]propionamide
- N-[4-(dimethylsulfamoyl)phenyl]butyramide
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide is unique due to the presence of both the dimethylsulfamoyl group and the 3,4-dimethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Propriétés
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-14(11-13(12)2)17(20)18-15-7-9-16(10-8-15)23(21,22)19(3)4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISVZGSHVYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5323894.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)
![(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B5323951.png)
![6-[(E)-2-(2-ethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5323953.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)


![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)
